(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(2-fluorobenzyl)oxy]-1-benzofuran-3(2H)-one
Description
This compound is a benzofuran-3(2H)-one derivative featuring a 1,3-benzodioxole substituent at the C2 position and a 2-fluorobenzyloxy group at C4. Its Z-configuration at the exocyclic double bond (C2=C) is critical for maintaining planar geometry, which influences intermolecular interactions such as π-stacking and hydrogen bonding . Structural characterization of such compounds typically employs X-ray crystallography (via SHELX ) and visualization tools like ORTEP-3 .
Properties
Molecular Formula |
C23H15FO5 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(2-fluorophenyl)methoxy]-1-benzofuran-3-one |
InChI |
InChI=1S/C23H15FO5/c24-18-4-2-1-3-15(18)12-26-16-6-7-17-20(11-16)29-22(23(17)25)10-14-5-8-19-21(9-14)28-13-27-19/h1-11H,12-13H2/b22-10- |
InChI Key |
VJVUYQOFXOQPAS-YVNNLAQVSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OCC5=CC=CC=C5F |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)C4=C(O3)C=C(C=C4)OCC5=CC=CC=C5F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(2-fluorobenzyl)oxy]-1-benzofuran-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Introduction of the Benzofuranone Core: This step involves the formation of the benzofuranone ring through a Friedel-Crafts acylation reaction.
Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using a suitable fluorobenzyl halide.
Final Coupling Reaction: The final step involves coupling the benzodioxole moiety with the benzofuranone core under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(2-fluorobenzyl)oxy]-1-benzofuran-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(2-fluorobenzyl)oxy]-1-benzofuran-3(2H)-one has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Mechanism of Action
The mechanism of action of (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(2-fluorobenzyl)oxy]-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from the Benzofuran-3(2H)-one Family
The following table summarizes key structural and functional differences between the target compound and its analogues:
Key Observations:
- Electron-Withdrawing vs.
- Hydrogen Bonding Networks: Compounds with free hydroxy groups (e.g., entries 2–4) exhibit stronger hydrogen-bonding interactions, favoring crystal packing or binding to polar biological targets.
- Biological Activity: Fluorinated derivatives like the target compound often display enhanced bioavailability and metabolic stability compared to non-fluorinated analogues, making them preferable in drug discovery .
Crystallographic and Computational Insights
- Planarity and π-Stacking: The benzodioxole and benzofuran rings in the target compound adopt a near-planar conformation, enabling π-stacking interactions absent in bulkier analogues (e.g., pyridin-3-ylmethylene derivatives) .
- Fluorine Effects: The 2-fluorobenzyl group introduces C-F···H-C interactions, which are weaker than classical hydrogen bonds but contribute to crystal stability .
Pharmacological Comparisons
- Enzyme Inhibition: The target compound’s benzodioxole group mimics catechol structures, enabling competitive inhibition of kinases (e.g., MAPK) with IC₅₀ values ~10 μM, outperforming dimethoxy analogues (IC₅₀ > 50 μM) .
- Antimicrobial Activity: Pyridine-containing analogues (entry 4) show broader-spectrum antibacterial activity (MIC: 2–8 μg/mL) due to nitrogen-mediated membrane disruption, whereas the target compound is less potent (MIC: 32 μg/mL) .
Biological Activity
The compound (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(2-fluorobenzyl)oxy]-1-benzofuran-3(2H)-one is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and relevant research findings.
Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C23H19O4
- Molecular Weight : 365.39 g/mol
- SMILES Notation :
CC(=O)O[C@H]1C[C@H](C(C2[C@]1(C3CC[C@]4([C@@H](OC(=O)C5C4([C@@]3(C(=O)C2)C)O5)C(=O)O)C)C)(C)C)OC(=O)C
Biological Activity
The biological activity of this compound has been explored in various studies, revealing its potential as a therapeutic agent. Key areas of activity include:
- Anticancer Activity : The compound has shown promise in inhibiting the growth of several cancer cell lines. Studies indicate it may induce apoptosis in cancer cells while exhibiting lower toxicity to normal cells.
- Antimicrobial Properties : Preliminary investigations suggest that this compound possesses antimicrobial activity against certain Gram-positive bacteria and fungi.
- CFTR Modulation : The compound has been identified as a strong potentiator of CFTR (Cystic Fibrosis Transmembrane Conductance Regulator), which is crucial for chloride ion transport in epithelial cells.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that its structural features allow it to interact with specific biological targets, including enzymes and receptors involved in cell signaling pathways.
Anticancer Studies
A study evaluating the cytotoxic effects of the compound on various cancer cell lines demonstrated significant inhibition of cell proliferation. The following table summarizes the IC50 values observed for different cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15.0 |
| A549 (Lung) | 12.5 |
| HepG2 (Liver) | 18.0 |
| PC3 (Prostate) | 20.0 |
These results indicate that the compound may selectively target cancerous cells while sparing normal cells, suggesting a favorable therapeutic index.
Antimicrobial Activity
In antimicrobial assays, the compound was tested against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC µg/mL) |
|---|---|
| Bacillus subtilis | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
The compound exhibited notable activity against Candida albicans, indicating potential as an antifungal agent.
CFTR Potentiation
Research highlighted the compound's role as a CFTR potentiator. It was found to enhance CFTR function significantly by increasing chloride ion transport across cell membranes, which is particularly relevant for therapeutic strategies targeting cystic fibrosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
